molecular formula C15H15N5O2S B4622116 2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Cat. No. B4622116
M. Wt: 329.4 g/mol
InChI Key: KUGKJJWNXOEJLP-UHFFFAOYSA-N
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Description

The exploration of the chemical compound under consideration involves the synthesis and analysis of quinazoline and pyrimidine derivatives. These molecules are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline and pyrimidine derivatives often involves multi-step chemical reactions, including alkylation, aminolysis, and cyclization processes. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have been obtained through alkylation of potassium salts and aminolysis of activated acids, demonstrating the complexity and versatility of synthetic methods in this domain (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinazoline and pyrimidine derivatives is characterized using various analytical techniques, including IR, 1H NMR, MS, and EI-MS analysis. These methods provide detailed information about the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Quinazoline and pyrimidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. For example, iodine-catalyzed oxidative coupling has been used to produce quinazolin-4(3H)-ones, highlighting the role of catalysis in modifying these compounds (Mohammed et al., 2015).

Scientific Research Applications

Synthesis and Pharmacological Properties

One study focused on the synthesis and pharmacological properties of related compounds, including benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives. These compounds exhibited analgesic and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (Santagati et al., 1994).

Cytotoxicity and Anticancer Activity

Another research area involves the synthesis of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds were found to have considerable cytotoxicity and showed significant anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer, highlighting their potential in cancer treatment (Kovalenko et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research on novel 3(N,N-dialkylamino)alkyl/phenyl substituted thieno[2,3-d]pyrimidinones has demonstrated significant H1-antihistaminic and antimicrobial activities. These findings suggest the potential application of such compounds in developing new drugs for treating histamine-related disorders and microbial infections (Singh et al., 2019).

Histamine H3 Receptor Inverse Agonists

A new series of quinazolinone derivatives was synthesized and evaluated as nonimidazole H3 receptor inverse agonists, demonstrating potential for neurological applications, such as treating sleep disorders and enhancing cognitive functions (Nagase et al., 2008).

Anticonvulsant Activity

Research into the anticonvulsant activity of new 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)acetamides revealed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice. This suggests a possible avenue for developing new treatments for epilepsy and other seizure disorders (Bunyatyan et al., 2020).

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-5-6-16-15(18-9)23-8-13(22)20-14-17-7-10-11(19-14)3-2-4-12(10)21/h5-7H,2-4,8H2,1H3,(H,17,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKJJWNXOEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NC=C3C(=N2)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
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2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
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2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

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